3-Amino-2-hydroxypyridine

C–H activation palladium catalysis meta-arylation

Common pain point: Isomeric impurities or generic aminohydroxypyridines fail to deliver regioselective reactivity in C-H activation or consistent metal coordination. 3-Amino-2-hydroxypyridine (CAS 33630-99-8) solves this with its distinct tautomeric equilibrium and 1,2,3-substitution pattern. - **Catalysis**: Core building block for mono-protected MPAHP ligands enabling meta-C-H arylation of anilines & phenols. - **Corrosion inhibition**: 94% efficiency (ASTM G31-12a), non-toxic alternative to chromates for Al/Cu alloys (pH 2-5). - **Medicinal chemistry**: Regioselective construction of imidazo[1,2-a]pyridine and pyrido[4,3-b][1,4]oxazine scaffolds. Available from BenchChem in research quantities with verified isomer purity.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33630-99-8
Cat. No. B057635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxypyridine
CAS33630-99-8
Synonyms2-Hydroxy-3-aminopyridine;  3-Amino-1H-pyridin-2-one;  3-Amino-2-hydroxypyridine;  3-Amino-2-pyridinol;  3-Amino-2-pyridinone;  3-Amino-2-pyridone;  3-Aminopyridin-2(1H)-one;  NSC 279497
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)N
InChIInChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
InChIKeyVTSFNCCQCOEPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxypyridine: Heterocyclic Building Block


3-Amino-2-hydroxypyridine (CAS 33630-99-8), also referred to as 3-amino-2-pyridone, is a bifunctional heterocyclic building block featuring both an amino and a hydroxyl group on a pyridine core . This 1,2,3-substitution pattern imparts unique coordination and tautomeric properties that are essential for its performance as a ligand in palladium-catalyzed meta-C–H functionalization and as a corrosion inhibitor [1]. The compound exists in equilibrium with its tautomeric 3-amino-2-pyridone form, a property that influences its reactivity and metal-binding capabilities [2].

3-Amino-2-hydroxypyridine: Isomer Specificity


Substitution with the isomeric 2-amino-3-hydroxypyridine or other hydroxypyridine/aminopyridine derivatives is not chemically equivalent. Theoretical and experimental studies demonstrate that the specific 1,2,3-substitution pattern of 3-amino-2-hydroxypyridine dictates a distinct tautomeric equilibrium and metal coordination geometry [1]. Isomeric hydroxypyridines differ by more than three orders of magnitude in their acidity and tautomeric equilibrium constants upon hydration, leading to vastly different chemical behavior in aqueous or protic environments [2]. Consequently, a generic aminohydroxypyridine cannot reliably reproduce the regioselective reactivity or complexation performance required in catalytic or materials science applications.

3-Amino-2-hydroxypyridine: Key Evidence


MPAHP Ligands for meta-C–H Functionalization

Mono-protected 3-amino-2-hydroxypyridine (MPAHP) ligands uniquely promote palladium-catalyzed meta-C–H arylation, amination, and alkynylation of aniline, phenol, and heterocyclic substrates [1]. Previously developed ligand scaffolds, including mono-protected amino acids (MPAAs) and pyridine/quinoline-based ligands, have proven insufficient for promoting reactivity with anilines and phenols [1]. MPAHP ligands achieve meta-functionalization yields greater than 50% for these challenging substrate classes, enabling transformations that are otherwise inaccessible [1].

C–H activation palladium catalysis meta-arylation

Tautomeric Equilibrium Differences in Solution

A comprehensive study of hydroxypyridine/pyridone isomers revealed that while all isomers occur predominantly in the hydroxypyridine form in the gas phase, they differ by more than three orders of magnitude in both acidity constants (pKa) and tautomeric equilibrium constants (KT) upon hydration [1]. This massive amplification of isomeric differences in aqueous solution arises from steric hindrance of hydration and hydrogen bond enhancement by localized charges [1]. The 3-amino-2-hydroxypyridine scaffold thus exhibits solution-phase properties that cannot be predicted from or substituted by its regioisomers.

tautomerism physical organic chemistry hydrogen bonding

Corrosion Inhibition for Aluminum and Copper

A commercial formulation containing 3-amino-2-hydroxypyridine at 0.8% w/v concentration demonstrated 94% corrosion inhibition efficiency on aluminum and copper alloys in acidic environments (pH 2–5) as measured by ASTM G31-12a . The compound forms stable coordination complexes at concentrations ≥0.5 mM, providing a non-toxic alternative to chromate-based inhibitors .

corrosion inhibition materials science aluminum alloys

Pyridooxazine and Imidazopyridine Synthesis

3-Amino-2-hydroxypyridine is a key intermediate in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives . These heterocyclic scaffolds are privileged structures in drug discovery, with imidazo[1,2-a]pyridines representing a class of compounds with diverse pharmacological activities including anxiolytic, anti-inflammatory, and antiviral properties . The ortho-relationship of the amino and hydroxyl groups enables annulation reactions that are not accessible from other regioisomers.

medicinal chemistry heterocyclic synthesis pharmaceutical intermediate

3-Amino-2-hydroxypyridine: Application Scenarios


Ligand for meta-C–H Functionalization

3-Amino-2-hydroxypyridine is the core building block for preparing mono-protected MPAHP ligands that enable meta-C–H arylation, amination, and alkynylation of anilines, phenols, and heterocycles [1]. Laboratories developing novel C–H activation methodologies or synthesizing meta-substituted pharmaceutical intermediates should prioritize this compound, as alternative ligand scaffolds have failed to promote these transformations [1].

Corrosion Inhibitor for Aluminum and Copper

Formulations containing 3-amino-2-hydroxypyridine achieve 94% corrosion inhibition efficiency under ASTM G31-12a conditions . This performance makes the compound a viable non-toxic alternative to chromate inhibitors for protecting aluminum and copper alloys in acidic environments (pH 2–5) .

Imidazopyridine and Pyridooxazine Drug Candidates

The ortho-amino/hydroxyl arrangement of 3-amino-2-hydroxypyridine enables the efficient construction of imidazo[1,2-a]pyridine and pyrido[4,3-b][1,4]oxazine heterocycles, which are privileged scaffolds in medicinal chemistry . Medicinal chemistry groups building compound libraries around these frameworks should procure this specific isomer to ensure regioselective annulation.

Tautomerism and Hydrogen-Bonding Studies

Given the >3 orders of magnitude difference in tautomeric equilibrium constants among hydroxypyridine isomers [2], 3-amino-2-hydroxypyridine serves as a well-defined model system for investigating solvent effects on tautomerism and hydrogen-bonding amplification. Physical organic chemistry laboratories studying these phenomena require the pure isomer to avoid confounding effects from regioisomeric impurities.

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